molecular formula C14H8F3N3O2 B12619320 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-89-6

2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12619320
CAS No.: 944580-89-6
M. Wt: 307.23 g/mol
InChI Key: LXAVMQYMEPWKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-89-6) is a high-value chemical scaffold for research and development, particularly in medicinal chemistry. The compound features the imidazo[1,2-a]pyridine core, a privileged structure in pharmaceuticals known for its diverse biological activities . This specific derivative is engineered with two key functional groups: a 4-nitrophenyl ring at the 2-position and a trifluoromethyl group at the 6-position of the imidazopyridine ring. The trifluoromethyl group is a critical motif in modern agrochemical and pharmaceutical design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity to biological targets . The imidazo[1,2-a]pyridine scaffold is recognized for its significant potential in central nervous system (CNS) drug discovery. Recent studies highlight derivatives of this scaffold as promising candidates for the treatment of Alzheimer's disease, demonstrating potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic pathway . Furthermore, closely related imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of FLT3, a target in acute myeloid leukemia (AML), showing activity against drug-resistant mutations . The structural features of this compound make it a valuable intermediate for constructing more complex molecules for various research applications, including anticancer and antimicrobial agent development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

944580-89-6

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

2-(4-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-3-6-13-18-12(8-19(13)7-10)9-1-4-11(5-2-9)20(21)22/h1-8H

InChI Key

LXAVMQYMEPWKLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Experimental Conditions

Results

The optimization studies indicated that varying the base and solvent can significantly influence the yield. For instance:

Base Solvent Yield (%)
K2CO3 (1.5 equiv) PEG-400 94
NaHCO3 (1 equiv) Glycerol 36
KOH (1 equiv) PEG-400 28

The highest yield was achieved with K2CO3 in PEG-400, demonstrating the effectiveness of ultrasound in promoting the reaction under mild conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides rapid heating and is particularly useful for synthesizing complex organic compounds.

Experimental Conditions

Traditional Heating Methods

Traditional heating methods involve straightforward refluxing of reactants in a solvent.

Experimental Conditions

Results

While this method is less efficient than microwave or ultrasound techniques, it remains widely used due to its simplicity:

Solvent Temperature (°C) Duration (h) Yield (%)
Ethanol Reflux 4 60
DMF Reflux 12 65

The yields from traditional heating methods are often lower due to longer reaction times and potential side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is C14H8F3N3O2C_{14}H_8F_3N_3O_2, with a molecular weight of approximately 307.23 g/mol. The compound features a complex structure that contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives, including 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, exhibit promising anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Antimicrobial Properties
This compound has also been explored for its antimicrobial potential. It has shown efficacy against several bacterial strains, making it a candidate for developing new antibiotics. The presence of the nitro group enhances its interaction with microbial enzymes.

Material Science

Fluorescent Materials
Due to its unique electronic properties, 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is used in the synthesis of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation.

Solvatochromism Studies
The compound's solvatochromic properties have been studied extensively. It exhibits significant changes in absorption spectra based on the solvent environment, making it useful for probing solvent effects in chemical reactions and for developing solvent sensors.

Case Study 1: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanism of 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine revealed that it triggers apoptosis in human breast cancer cells through the activation of caspase pathways. The study utilized various assays to measure cell viability and apoptosis markers, confirming its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The results suggested that modifications to the imidazo structure could enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups enhance its ability to bind to enzymes and receptors, thereby modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Name Substituents (Position) Molecular Weight logP Fluorescence Key Reference
Target Compound 4-NO₂ (Ph), 6-CF₃ (imidazo) 315.23 ~3.8* Likely None
2-(4-Bromophenyl)-6-CF₃-imidazo[1,2-a]pyridine 4-Br (Ph), 6-CF₃ (imidazo) 341.13 ~4.1 Not Reported
6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine 4-NO₂ (Ph), 6-CH₃ (imidazo) 253.26 ~2.9 Not Reported
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (6b) 4-Cl (Ph) 229.67 ~3.0 Low Intensity
3-Nitro-2-tosylmethyl-6-(3-CF₃Ph)imidazo[1,2-a]pyridine (7b) 3-CF₃ (Ph), 6-NO₂ (imidazo) 461.37 ~4.5 Not Reported

*Estimated from (logP = 3.83 for a CF₃-containing analog).

  • This suggests the target compound will similarly lack fluorescence .
  • Lipophilicity : The CF₃ group increases logP compared to methyl or halogen substituents (e.g., 6-Methyl-2-(4-nitrophenyl) in has logP ~2.9 vs. ~3.8 for the target) .

Key Research Findings

CF₃ Group Advantages : Trifluoromethyl substituents enhance lipophilicity and resistance to cytochrome P450 metabolism, critical for drug candidates .

Structural Flexibility : Position 6 substitutions (CF₃, CH₃, Br) allow tuning of steric and electronic properties for target selectivity .

Biological Activity

2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features, including the trifluoromethyl and nitrophenyl groups, contribute to its reactivity and interaction with biological targets.

Chemical Structure

The chemical structure of 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be represented as follows:

C14H8F3N3O2\text{C}_{14}\text{H}_{8}\text{F}_3\text{N}_3\text{O}_2

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrophenyl moiety may facilitate interactions with specific enzymes or receptors. Studies suggest that these interactions can modulate key biochemical pathways, leading to various pharmacological effects.

Biological Activities

Research has demonstrated that 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits several biological activities:

  • Antiviral Activity : Compounds in this class have shown potential antiviral effects. For instance, related compounds were synthesized and tested for antiviral properties against various viruses, demonstrating moderate to potent activities compared to standard antiviral agents .
  • Antibacterial Activity : The imidazo[1,2-a]pyridine derivatives have been evaluated for antibacterial properties. Some studies indicate that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Antitumor Activity : There is emerging evidence suggesting that certain derivatives possess antitumor properties. The mechanism may involve the induction of apoptosis in cancer cells through specific signaling pathways.

Study 1: Antiviral Properties

A study synthesized a series of 4-(4-substituted phenyl)-6-(4-nitrophenyl)-2-substituted imino pyrimidines and evaluated their antiviral activities. The results indicated that these compounds exhibited varying degrees of activity against viral strains, with some showing significant inhibition compared to control groups .

Study 2: Antibacterial Evaluation

A series of imidazo[1,2-a]pyridines were tested for antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values ranging from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity .

Data Table: Biological Activities Overview

Activity TypeCompound TestedMIC/IC50 ValuesReference
Antiviral4-(4-substituted phenyl) derivativesModerate to potent
AntibacterialImidazo[1,2-a]pyridines3.12 - 12.5 µg/mL
AntitumorVarious derivativesNot specifiedEmerging studies

Q & A

Q. What are the standard synthetic methodologies for 2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component coupling reactions or stepwise functionalization. For example, copper-catalyzed three-component reactions (TCC) using 2-aminopyridines, arylaldehydes, and alkynes under optimized conditions (e.g., CuI catalyst, DMF solvent, 80°C) achieve moderate-to-high yields (50–75%) . Alternatively, stepwise bromination and coupling (e.g., N-bromosuccinimide followed by palladium-catalyzed cross-coupling) enable precise substituent introduction, though yields vary with halogen reactivity and catalyst loading . Key factors include temperature control, solvent polarity, and catalyst selection to minimize side reactions like over-bromination or dehalogenation.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming regiochemistry. For instance, the deshielded proton at C-3 of the imidazo[1,2-a]pyridine ring appears as a singlet near δ 8.2–8.5 ppm due to electron-withdrawing nitro and trifluoromethyl groups . Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error. X-ray crystallography is recommended for resolving ambiguous stereochemistry or polymorphism .

Advanced Research Questions

Q. How can researchers design derivatives to optimize COX-2 inhibitory activity?

Structure-activity relationship (SAR) studies indicate that substituents at the C-3 position significantly influence potency. For example, introducing a morpholine ring at C-3 enhances COX-2 selectivity (IC₅₀ = 0.07 µM, selectivity index = 217.1) by forming hydrogen bonds with the enzyme's hydrophobic pocket . Computational docking (e.g., AutoDock Vina) can predict binding affinities, while in vitro assays (e.g., ovine COX-1/COX-2 inhibition) validate selectivity. Avoid bulky groups at C-6, as the trifluoromethyl moiety already improves metabolic stability.

Q. What are the challenges in reconciling divergent biological activity data for imidazo[1,2-a]pyridine derivatives across studies?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or substituent positioning. For example, antiproliferative activity against MCF-7 cells varied by >50% when a 4-methylpiperazinyl group was introduced at C-6 versus C-2 . To address this, standardize protocols (e.g., MTT assay at 48 hours) and use isogenic cell lines. Meta-analyses of IC₅₀ values across studies can identify trends obscured by experimental noise.

Q. How do polymorphic forms affect luminescent properties, and what analytical methods identify these polymorphs?

Polymorph-dependent luminescence arises from variations in crystal packing. For example, 6-cyano-substituted derivatives exhibit yellow (λₑₘ = 550 nm), orange (580 nm), or red (620 nm) emission based on intermolecular π-π interactions and hydrogen-bonding networks . X-ray crystallography and differential scanning calorimetry (DSC) distinguish polymorphs, while time-dependent density functional theory (TD-DFT) simulations correlate emission wavelengths with excited-state intramolecular proton transfer (ESIPT) dynamics.

Methodological Considerations

Q. What strategies resolve low yields in copper-catalyzed syntheses of imidazo[1,2-a]pyridines?

Optimize ligand-free conditions (e.g., CuI, DMF, 100°C) to reduce catalyst poisoning. Use excess alkyne (1.5 eq.) to drive the TCC reaction to completion, and employ microwave irradiation to shorten reaction times (30 minutes vs. 12 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves isolated yields by removing Cu residues.

Q. How can excited-state dynamics be experimentally probed for photoluminescent derivatives?

Time-resolved fluorescence spectroscopy measures emission lifetimes (τ) to distinguish ESIPT (τ < 1 ns) from aggregation-induced emission (τ > 5 ns). Transient absorption spectroscopy identifies non-radiative decay pathways, while solvatochromic studies (e.g., varying solvent polarity) reveal charge-transfer characteristics .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy for structurally similar derivatives?

Discrepancies may stem from tumor model specificity. For instance, 2-(4-nitrophenyl) derivatives showed potent activity against HeLa cells (IC₅₀ = 1.2 µM) but were inactive in A549 lung cancer models due to differences in ABC transporter expression . Validate findings across ≥3 cell lines and include positive controls (e.g., doxorubicin) to benchmark potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.